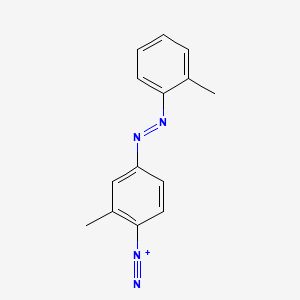

Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)-

Vue d'ensemble

Description

Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- is a diazonium compound known for its vibrant color and utility in various chemical reactions. It is often used in the synthesis of azo dyes, which are widely employed in textile and other industries due to their bright and stable colors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- typically involves the diazotization of 2-methyl-4-aminotoluene followed by coupling with 2-methylaniline. The reaction conditions often require a low temperature to maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the formation of the desired product .

Analyse Des Réactions Chimiques

Electrochemical Functionalization of Copper Catalysts

This compound is used to modify copper electrodes via galvanostatic deposition. Key parameters include:

| Parameter | Value/Details | Source |

|---|---|---|

| Diazonium concentration | 3 mM in water/organic solvent (e.g., ethanol) | |

| Current density | 0.75 mA/cm² | |

| Temperature | Room temperature (15–30°C) | |

| Reaction time | 100 seconds |

Mechanism : The diazonium ion undergoes single-electron reduction at the copper surface, releasing N₂ gas and forming a covalent bond between the aromatic system and the copper atom. This functionalization enhances catalytic activity for applications like CO₂ reduction .

Substitution Reactions

The diazonium group participates in nucleophilic substitution, replacing -N₂⁺ with other groups:

Hydroxylation

Warming the compound in aqueous solution yields phenol derivatives via hydrolysis:

-

Product : Substituted phenol with retained azo linkage.

Iodination

Treatment with cold KI solution replaces -N₂⁺ with iodine:

Coupling Reactions

The diazonium ion acts as an electrophile in azo coupling reactions with electron-rich aromatics:

Example : Reaction with sodium phenoxide forms extended azo dyes:

Thermal and Photolytic Decomposition

Unstable under heat/light, the compound decomposes to release N₂ gas:

-

Byproducts : Radical intermediates may dimerize or react with solvents .

-

Stability : Enhanced by methyl groups but remains sensitive to shock and temperature .

Mechanistic Insights

-

Electrochemical Deposition : Radical formation upon reduction facilitates covalent bonding to metal surfaces .

-

Nucleophilic Substitution : Methyl groups ortho to -N₂⁺ sterically hinder reactions, directing substitutions to para positions .

-

Coupling Selectivity : Electron-donating methyl groups enhance electrophilicity of the diazonium ion, favoring coupling with phenols/naphthols .

This compound’s versatility in substitution, coupling, and surface modification underscores its utility in organic synthesis and materials science. Experimental protocols emphasize controlled conditions to manage its inherent instability.

Applications De Recherche Scientifique

Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.

Biology: It serves as a staining agent in histology and cytology to visualize cellular components.

Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: It is employed in the production of pigments, inks, and coatings.

Mécanisme D'action

The mechanism by which Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- exerts its effects involves the formation of azo bonds through coupling reactions. These bonds are responsible for the compound’s vibrant color and stability. The molecular targets include nucleophilic sites on phenols and amines, which facilitate the formation of azo compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzenediazonium chloride

- Benzenediazonium sulfate

- 2-Methylbenzenediazonium chloride

Uniqueness

Compared to similar compounds, Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable azo compounds with intense colors makes it particularly valuable in dye synthesis .

Activité Biologique

Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)-, is a compound belonging to the class of azo compounds, which are characterized by the presence of the azo functional group (-N=N-). This compound has garnered interest in various fields of research due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant data tables and case studies.

Overview of Azo Compounds

Azo compounds are widely recognized for their applications in dyeing and as intermediates in organic synthesis. However, their biological activities have become a focal point in medicinal chemistry. The presence of the azo linkage can influence the pharmacological properties of these compounds, making them potential candidates for drug development.

Antimicrobial Activity

Numerous studies have indicated that azo compounds exhibit significant antimicrobial properties. For instance, research has demonstrated that various azobenzene derivatives possess potent antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for several synthesized azo derivatives have been reported, showcasing their effectiveness against a range of pathogenic microorganisms.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound 4b (R = 4-OMe) | 0.0078 | Escherichia coli |

| Compound 4j (R = 4-NO2) | 0.125 | Enterobacter cloacae |

| Compound ASBn | 50-250 | Staphylococcus aureus |

These findings suggest that modifications to the azo structure can enhance antimicrobial efficacy. For example, the introduction of electron-withdrawing groups such as nitro or halogens has been associated with increased activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of azo compounds has also been explored extensively. Studies have shown that certain azo derivatives can inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study evaluated several azo derivatives for their cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and prostate cancer (PC3). The results indicated significant cytotoxicity correlated with specific structural features:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 10c | MCF7 | 5.0 |

| Compound 10d | K562 | 3.5 |

The bis-derivatives containing phenylazo groups demonstrated particularly strong activity against MCF7 cells .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, azo compounds have been investigated for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

Research utilizing the DPPH assay has shown that certain azo derivatives exhibit significant free radical scavenging activity:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound 4e | 78% |

| Compound 4iv | 82% |

These results indicate that structural modifications can enhance antioxidant activity, suggesting potential applications in health and nutrition .

Case Studies

- Antimicrobial Efficacy : A study synthesized a series of aminothiazole-ligated azo derivatives and tested them against various bacterial strains. The results showed that compounds with specific substituents exhibited MIC values as low as , indicating potent antibacterial activity .

- Cytotoxicity Evaluation : A comprehensive evaluation of nine tautomeric azo hydrazone compounds revealed strong cytotoxicity against multiple cancer cell lines. Compounds were assessed using the SRB assay, highlighting their potential as anticancer agents .

- Antioxidant Properties : In a study focusing on antioxidant activity, several newly synthesized azo compounds were tested for their ability to scavenge DPPH radicals. The findings suggested that these compounds could be developed further for therapeutic applications targeting oxidative stress .

Propriétés

IUPAC Name |

2-methyl-4-[(2-methylphenyl)diazenyl]benzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N4/c1-10-5-3-4-6-14(10)18-17-12-7-8-13(16-15)11(2)9-12/h3-9H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAZRWOXBIIYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)[N+]#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067924 | |

| Record name | C.I. Azoic Diazo Component 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35472-85-6 | |

| Record name | Fast Garnet GBC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35472-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-((2-methylphenyl)azo)benzenediazonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035472856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-methyl-4-[2-(2-methylphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Azoic Diazo Component 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenediazonium, 2-methyl-4-[2-(2-methylphenyl)diazenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-((2-METHYLPHENYL)AZO)BENZENEDIAZONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53YFA8NC8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.